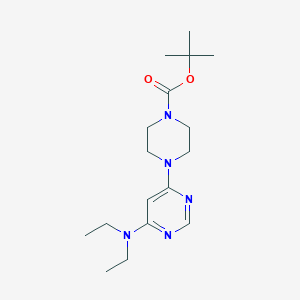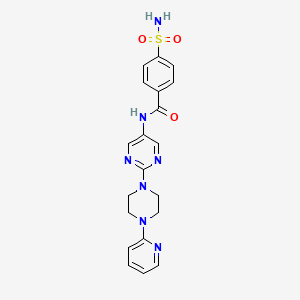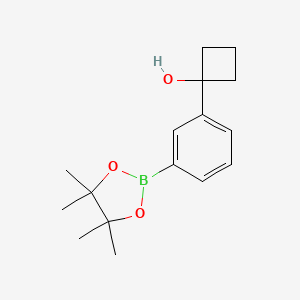![molecular formula C21H16FN5O B2822935 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921501-44-2](/img/structure/B2822935.png)
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, also known as AZD9567, is a small molecule drug candidate that has been developed for the treatment of various inflammatory diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
Fluorescent Chemosensors
Fluorescent chemosensors based on specific chemical scaffolds have been developed for the detection of various analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, showcasing the potential utility of similar compounds in analytical chemistry and environmental monitoring P. Roy, 2021.
Synthesis and Chemical Properties
Research into the synthesis of key intermediates for pharmaceutical compounds highlights the importance of specific chemical scaffolds in drug development. For instance, practical synthesis methods for compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, underline the relevance of understanding and manipulating the chemical properties of such compounds Yanan Qiu et al., 2009.
Biological Applications and Drug Development
Studies on copper(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) and phenanthroline functionality have shown significant biological activity, including DNA damage and anticancer activity. This research area demonstrates the potential biomedical applications of chemical compounds in therapy and drug development Miriama Šimunková et al., 2019.
Safety and Toxicology
The safety and toxicological profiles of organic fluorophores, used in molecular imaging, have been extensively reviewed. This highlights the importance of understanding the toxicological aspects of chemical compounds used in scientific research, particularly those used in vivo for diagnostic purposes Raphael E. Alford et al., 2009.
properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O/c22-18-7-4-8-19(13-18)27-20(24-25-26-27)14-23-21(28)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBUOYHWXFBUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-ethyl-N-(m-tolyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2822862.png)
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2822864.png)




![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2822874.png)